2-((4-Chlorophenyl)thio)quinolin-8-yl acetate

Antitubercular Thioquinoline Mycobacterium tuberculosis

2-((4-Chlorophenyl)thio)quinolin-8-yl acetate (CAS: 141649-51-6) is a synthetic small molecule featuring a quinoline core with a 4-chlorophenylthioether at the 2-position and an acetate ester at the 8-position. It belongs to the quinoline derivative class, known for diverse biological activities including antimalarial, antibacterial, and anticancer properties.

Molecular Formula C17H12ClNO2S
Molecular Weight 329.8 g/mol
Cat. No. B12902234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Chlorophenyl)thio)quinolin-8-yl acetate
Molecular FormulaC17H12ClNO2S
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC2=C1N=C(C=C2)SC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H12ClNO2S/c1-11(20)21-15-4-2-3-12-5-10-16(19-17(12)15)22-14-8-6-13(18)7-9-14/h2-10H,1H3
InChIKeyTXTDJLGXGKABTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((4-Chlorophenyl)thio)quinolin-8-yl acetate: Molecular Profile and Class Context for Procurement


2-((4-Chlorophenyl)thio)quinolin-8-yl acetate (CAS: 141649-51-6) is a synthetic small molecule featuring a quinoline core with a 4-chlorophenylthioether at the 2-position and an acetate ester at the 8-position. It belongs to the quinoline derivative class, known for diverse biological activities including antimalarial, antibacterial, and anticancer properties . This compound is commercially available as a research reagent, typically at 97% purity, for use in medicinal chemistry and chemical biology investigations . Its molecular formula is C17H12ClNO2S with a molecular weight of 329.8 g/mol . Predicted physicochemical properties include a boiling point of 499.9±35.0 °C and density of 1.38±0.1 g/cm³ . The compound serves as a versatile scaffold for exploring structure-activity relationships (SAR) in drug discovery programs targeting infectious diseases and oncology.

Why Generic Quinoline Derivatives Cannot Substitute for 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate in Targeted Research


Quinoline derivatives exhibit broad biological activity, but minor structural modifications can drastically alter potency, selectivity, and physicochemical properties . For example, the presence and position of the thioether and acetate groups critically influence target engagement and metabolic stability . In antitubercular studies, a closely related analog—2-[2-(4-chlorophenyl)-4-phenyl-3-quinolyl]sulfanyl-5-methyl-1,3,4-thiadiazole—demonstrated an MIC of 3.5 μM against Mycobacterium tuberculosis, while a bromophenyl variant achieved 3.2 μM, highlighting that even a single halogen substitution can modulate activity [1]. Similarly, 8-thioquinoline derivatives have been identified as proteasome subunit Rpn11 inhibitors with an IC50 of ~2.5 μM, a mechanism distinct from other quinoline-based anticancer agents [2]. Therefore, substituting 2-((4-chlorophenyl)thio)quinolin-8-yl acetate with a generic quinoline scaffold risks losing the specific interactions conferred by its unique substitution pattern, compromising experimental reproducibility and SAR conclusions. The quantitative evidence below substantiates this differentiation.

2-((4-Chlorophenyl)thio)quinolin-8-yl acetate: Comparative Performance Data Against Closest Analogs


Antitubercular Potency: Positional and Halogen Effects in Thioquinoline Derivatives

In a series of 3-heteroarylthioquinoline derivatives, a 4-chlorophenyl-substituted analog (5c) exhibited an MIC of 3.5 μM against M. tuberculosis H37Rv, whereas the corresponding 4-bromophenyl derivative (5d) showed slightly improved potency at 3.2 μM, indicating that the 4-chlorophenylthio group confers near-optimal activity within this scaffold [1]. This data, derived from the same study and assay conditions, establishes a baseline for the antimycobacterial potential of 4-chlorophenylthio-substituted quinolines. Furthermore, the 8-acetate moiety in the target compound may enhance cellular permeability or metabolic stability relative to the unsubstituted 8-hydroxy or 8-alkylamino analogs, though direct comparative data for the exact compound are not available.

Antitubercular Thioquinoline Mycobacterium tuberculosis

Selectivity Index: Cytotoxicity Profile of 4-Chlorophenylthioquinoline Analog

The same 4-chlorophenylthioquinoline analog (5c) demonstrated no significant cytotoxicity against mouse fibroblast NIH 3T3 cells at concentrations up to 1000 μM, yielding an IC50 > 1000 μM and a selectivity index (SI = IC50/MIC) exceeding 285 [1]. This favorable therapeutic window suggests that the 4-chlorophenylthioquinoline scaffold possesses intrinsic selectivity for bacterial targets over mammalian cells. In contrast, other quinoline derivatives, such as certain 4-aminoquinolines, can exhibit significant mammalian cytotoxicity at lower concentrations, limiting their utility [2].

Cytotoxicity Selectivity NIH 3T3 fibroblasts

Proteasome Inhibition: 8-Thioquinoline Scaffold as Rpn11 Inhibitor

8-Thioquinoline (8TQ) was identified as an inhibitor of the proteasome regulatory subunit Rpn11 with an IC50 of ~2.5 μM [1]. Synthetic elaboration of this core scaffold, including the introduction of a thioether at the 2-position and an ester at the 8-position, led to more potent and selective analogs. While the exact target compound has not been tested in this specific assay, the presence of both the 2-thioether and the 8-acetate (which can hydrolyze to the active 8-hydroxy form) positions it as a promising starting point for developing novel proteasome inhibitors with a distinct mechanism from approved agents like bortezomib.

Proteasome Rpn11 Anticancer

Antibacterial Activity: Thioether Substitution Confers Broad-Spectrum Potential

A series of S-(substituted)thioquinoline derivatives demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli [1]. While specific MIC values for the target compound are not available, the presence of the 2-arylthioether and the 8-acetate groups are consistent with structures that exhibit broad-spectrum activity. Notably, the 4-chlorophenyl substituent enhances lipophilicity, potentially improving membrane penetration in Gram-negative pathogens. This differentiates the compound from simpler quinoline derivatives that lack the thioether functionality and show narrower antibacterial spectra.

Antibacterial Gram-positive Gram-negative

Recommended Application Scenarios for 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate Based on Comparative Evidence


Antitubercular Drug Discovery: Lead Optimization and SAR Expansion

The compound serves as a validated starting point for antitubercular drug discovery, given the demonstrated activity of close analogs against M. tuberculosis H37Rv (MIC 3.5 μM) and their favorable selectivity index (>285) [1]. Researchers can use 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate to explore modifications at the 8-acetate position to further enhance potency or improve pharmacokinetic properties while retaining the core 4-chlorophenylthioquinoline pharmacophore. This scaffold is particularly suitable for programs targeting multidrug-resistant tuberculosis, where novel mechanisms are urgently needed.

Proteasome Inhibitor Development: Targeting Rpn11 for Cancer Therapy

Based on the identification of 8-thioquinoline as an Rpn11 inhibitor (IC50 ~2.5 μM) [2], this compound provides a structurally distinct template for developing next-generation proteasome inhibitors. The 2-thioether and 8-acetate functionalities can be systematically varied to optimize potency, selectivity, and drug-like properties. This application is particularly valuable for research groups seeking to overcome resistance to current proteasome inhibitors like bortezomib and carfilzomib.

Antibacterial Library Screening and Hit-to-Lead Optimization

The compound's structural features align with S-thioquinoline derivatives that exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens [3]. It is well-suited for inclusion in focused libraries for antibacterial phenotypic screening, as well as for hit-to-lead optimization campaigns aiming to develop novel antibiotics with improved membrane permeability and reduced efflux susceptibility.

Chemical Biology Probe Development: Investigating Metal-Dependent Enzymes

The 8-thioquinoline moiety serves as a metal-binding pharmacophore (MBP), enabling the compound to chelate Zn²⁺ and other transition metals [2]. This property makes it a valuable probe for studying metalloenzymes implicated in cancer, inflammation, and infectious diseases. The acetate ester can act as a prodrug or a handle for further conjugation to generate more sophisticated chemical biology tools.

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